4-Nitrosobenzoic Acid: A Comprehensive Technical Guide on Physical Properties, Chemical Reactivity, and Synthetic Applications
4-Nitrosobenzoic Acid: A Comprehensive Technical Guide on Physical Properties, Chemical Reactivity, and Synthetic Applications
Executive Summary
4-Nitrosobenzoic acid (CAS: 619-68-1), also known as p-nitrosobenzoic acid, is a highly reactive aromatic compound characterized by the presence of both a carboxylic acid and a nitroso functional group. As a critical intermediate in organic synthesis, materials science, and environmental remediation, its unique physicochemical properties dictate its behavior in complex reaction networks. This whitepaper provides an authoritative, in-depth analysis of its physical properties, structural dynamics, and field-proven experimental protocols, designed specifically for researchers and drug development professionals.
Physical and Chemical Profile
Understanding the baseline physical properties of 4-nitrosobenzoic acid is essential for solvent selection, reaction design, and downstream purification.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of 4-nitrosobenzoic acid[1][2][3].
| Property | Value |
| IUPAC Name | 4-Nitrosobenzoic acid |
| CAS Registry Number | 619-68-1 |
| Molecular Formula | C₇H₅NO₃ |
| Molecular Weight | 151.12 g/mol |
| Appearance | Yellow solid (precipitate) |
| Melting Point | 227–230 °C (decomposes) |
| Boiling Point | 327.1 °C at 760 mmHg (predicted) |
| Density | ~1.33 g/cm³ |
| LogP | 1.78 – 2.06 |
| Solubility | Scarcely soluble in water, toluene, and CH₂Cl₂; soluble in 1,4-dioxane and DMSO |
Spectroscopic Signatures and Structural Dynamics
Nitrosoarenes are notorious for their complex structural dynamics. In the solid state, they typically exist in a tautomeric equilibrium, forming colorless E/Z azodioxide dimers. However, upon dissolution or heating, these dimers dissociate into the active, colored monomeric species[4]. 4-Nitrosobenzoic acid uniquely precipitates as a yellow solid, indicating specific solid-state packing influenced by intermolecular hydrogen bonding from the carboxylic acid moiety.
Key NMR Spectral Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.30–8.23 (m, 1H), 8.07–7.99 (m, 1H)[5].
Chemical Reactivity and Logical Relationships
The dual functionality of 4-nitrosobenzoic acid makes it a versatile linchpin in multiple synthetic pathways. Its reactivity spans from serving as a core building block in cycloadditions to acting as a transient intermediate in environmental catalysis.
Chemical pathways and reactivity of 4-nitrosobenzoic acid.
Mechanistic Highlights:
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Photochemical Isomerization: 4-Nitrobenzaldehyde undergoes a clean photochemical isomerization to 4-nitrosobenzoic acid when irradiated with UV light (λ 290–400 nm) in an aqueous solution, achieving up to 80% yield[6].
-
Cycloaddition into Indole Scaffolds: 4-Nitrosobenzoic acid reacts stoichiometrically with conjugated alkynones to yield N-hydroxy-3-aroylindoles. Because the nitroso acid is insoluble in standard non-polar solvents like toluene, the reaction is strictly conducted in 1,4-dioxane at 80 °C to maintain homogeneity[7][8].
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent and phase choices.
Protocol 1: Chemoselective Synthesis via Oxone Oxidation
Objective: Synthesize 4-nitrosobenzoic acid from 4-aminobenzoic acid without over-oxidation to the nitro derivative.
Causality & Design: Oxone (potassium peroxymonosulfate) is an environmentally benign, heavy-metal-free oxidant[9]. The reaction is deliberately engineered as a biphasic system (CH₂Cl₂/Water). The primary amine resides in the organic phase, while the Oxone remains in the aqueous phase. As oxidation occurs at the interface, the resulting 4-nitrosobenzoic acid—which is poorly soluble in both phases—precipitates out. This physical phase-separation acts as a self-regulating mechanism that immediately halts the reaction, preventing over-oxidation[10][11].
Step-by-Step Methodology:
-
Preparation of Organic Phase: Dissolve 1.0 g (7.3 mmol) of 4-aminobenzoic acid in 12 mL of dichloromethane (CH₂Cl₂).
-
Preparation of Aqueous Phase: Dissolve 8.97 g (14.6 mmol) of Oxone® in 45 mL of deionized water.
-
Biphasic Mixing: Add the aqueous Oxone solution to the organic solution. Stir the suspension vigorously at room temperature for exactly 1 hour.
-
Reaction Monitoring: Monitor the reaction via TLC (CH₂Cl₂ : MeOH = 9:1). The successful formation of the product is visually confirmed by the precipitation of a yellow solid.
-
Isolation: Collect the precipitated 4-nitrosobenzoic acid via vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold H₂O to remove residual salts, then dry under vacuum to yield the pure product (~1.1 g, quantitative yield)[10][11].
Step-by-step synthetic workflow for 4-nitrosobenzoic acid via Oxone oxidation.
Protocol 2: Electrocatalytic Reduction of p-Nitrobenzoic Acid
Objective: Directional transformation of toxic p-nitrobenzoic acid (PNBA) into valuable p-aminobenzoic acid (PABA) using a ZIF-8/Cu(OH)₂ heterostructure.
Causality & Design: In the electrocatalytic reduction of PNBA, the hydrogenation of PNBA to 4-nitrosobenzoic acid is the rate-determining step. Bare copper active sites are prone to over-reduction to Cu⁰ under cathodic conditions. By integrating ZIF-8, the system facilitates "hydrogen spillover" via water dissociation, stabilizing the Cu(OH)₂ sites and accelerating the conversion of the nitroso intermediate[12].
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 1.0 M Phosphate Buffer Solution (PBS) containing 50 mM of PNBA.
-
Cell Setup: Utilize an H-type electrochemical cell with the ZIF-8/Cu(OH)₂/CF composite as the working electrode.
-
Electrocatalysis: Apply a controlled potential of −0.345 V vs. RHE under neutral conditions.
-
Validation: The system achieves >99% PNBA conversion and 98% PABA selectivity, driven by the rapid turnover of the 4-nitrosobenzoic acid intermediate[12].
Applications in Drug Development and Materials Science
Pharmaceutical Scaffolds (Indole Derivatives)
Indoles are privileged scaffolds in drug discovery, particularly for antinociceptive and NSAID bioactive molecules. 4-Nitrosobenzoic acid is utilized in highly regioselective, atom-economical cycloadditions with terminal ynones to produce N-hydroxy-3-aroylindole-5-carboxylic acids. These intermediates are highly valued for their stability and functional group tolerance in downstream medicinal chemistry[7].
Metal-Organic Frameworks (MOFs)
In advanced materials science, 4-nitrosobenzoic acid acts as a monovalent ligand (L1) for the construction of highly symmetrical Thorium-MOFs (Th-MOFs) with fcu (face-centered cubic) topology. The nitroso groups undergo a reductive dimerization process in situ, which simultaneously regulates the coordination of Th⁴⁺ ions and covalently locks the targeted MOF structure, demonstrating a novel approach to controlling MOF coordination chemistry[13].
References
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"4-Nitrosobenzoic Acid | CAS 619-68-1", Benchchem.1
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"SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS", Università degli Studi dell'Insubria.10
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"CAS No.619-68-1, Benzoic acid, 4-nitroso- (9CI) Suppliers", LookChem. 2
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"Product Class 22: Nitrosoarenes", Thieme Connect. 6
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"An fcu Th-MOF Constructed from In Situ Coupling of Monovalent Ligands", MDPI. 13
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